molecular formula C20H20BNO2 B1290014 [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid CAS No. 654067-65-9

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Cat. No. B1290014
CAS RN: 654067-65-9
M. Wt: 317.2 g/mol
InChI Key: XDARIDUNZZQZBQ-UHFFFAOYSA-N
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Description

“[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid” is an aryl boronic acid ester that is majorly used in organic synthesis . It has a boiling point of 525.5±60.0 °C (Predicted) and a density of 1.19 .


Synthesis Analysis

This compound is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .


Molecular Structure Analysis

The molecular formula of this compound is C20H20BNO2 . The InChI representation is InChI=1S/C20H20BNO2/c1-15-3-9-18 (10-4-15)22 (19-11-5-16 (2)6-12-19)20-13-7-17 (8-14-20)21 (23)24/h3-14,23-24H,1-2H3 . The Canonical SMILES representation is B (C1=CC=C (C=C1)N (C2=CC=C (C=C2)C)C3=CC=C (C=C3)C) (O)O .


Chemical Reactions Analysis

“[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid” is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction . It is an electron-rich boronic acid ester that can also be used in protodeboronation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.2 g/mol . It has a boiling point of 525.5±60.0 °C (Predicted) and a density of 1.19 . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 4 .

Scientific Research Applications

Sensing Applications

Boronic acids, including [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid , are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation. This includes the modification of proteins, which can be crucial for understanding protein function and interactions in a biological context .

Separation Technologies

Boronic acids are utilized in separation technologies due to their selective binding properties. This can be particularly useful in the separation of complex mixtures, where specific components need to be isolated for further analysis or use .

Development of Therapeutics

The unique properties of boronic acids have been explored for the development of therapeutics. Their ability to bind to various biological molecules makes them candidates for drug design and delivery systems .

Electrophoresis of Glycated Molecules

Boronic acids are used in the electrophoresis of glycated molecules. This application takes advantage of the boronic acid’s affinity for sugar residues, which is beneficial for the analysis of glycosylated proteins and other biomolecules .

Building Materials for Analytical Methods

Boronic acids serve as building blocks for microparticles and polymers used in analytical methods. This includes their use in the controlled release of insulin, where the boronic acid’s response to glucose levels can be harnessed .

Vapochromic Materials

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid: has been used in the creation of films that exhibit reversible color changes in response to exhaled breath. This property is valuable for developing visually recognizable environmental sensors .

Organic Electroluminescent Devices

This compound has been found to function as a yellow-emitting material in organic electroluminescent (EL) devices. Its amorphous nature allows it to form smooth films, which are essential for the uniform emission of light in these devices .

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

The primary target of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, also known as (4-(di-p-tolylamino)phenyl)boronic acid, is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by the compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is known to be relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to create complex molecules from simpler ones .

Action Environment

The action of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is influenced by the reaction conditions, which are exceptionally mild and functional group tolerant . The compound’s stability and environmental benignity suggest that it may be less sensitive to environmental factors than other reagents . .

properties

IUPAC Name

[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BNO2/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(8-14-20)21(23)24/h3-14,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDARIDUNZZQZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630427
Record name {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

654067-65-9
Record name {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-N,N-di-p-tolylaniline (Compound 25) (12.55 g, 35.6 mmol) in anhydrous THF (100 mL), was added n-BuLi solution (16 mL, 2.5 M in hexanes) at −78° C. slowly. The resulting solution was stirred at −78° C. for about one hour. Then a freshly distilled trimethyl borate (B(OCH3)3) (5.6 mL) was added. The solution turned to yellow immediately, and was stirred at RT for about 2 hours. After addition of 1N HCl solution (150 mL), the whole was stirred at RT for about 18 hours and concentrated. The resulting solid was filtered and washed with diethyl ether to give a light yellow solid (Compound 26) (5.8 g, in 56% yield).
Quantity
12.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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